Tezosentan-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tezosentan-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₂₃D₄N₉O₆S and its molecular weight is 609.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du cancer

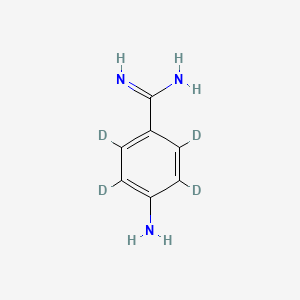

Tezosentan-d4: s'est montré prometteur dans le domaine de l'oncologie en raison de sa capacité à inhiber les récepteurs de l'endotheline (ET), qui sont surexprimés dans de nombreux types de cellules cancéreuses {svg_1}. L'affinité du médicament pour les récepteurs ET_A et ET_B lui permet de bloquer les effets de l'endotheline-1 (ET1), un vasoconstricteur qui contribue à la prolifération, à la survie, à la néovascularisation, à la réponse des cellules immunitaires et à la résistance aux médicaments dans les cellules cancéreuses {svg_2}. Cela fait du this compound un candidat potentiel pour la réaffectation en tant qu'agent anticancéreux.

Hypertension artérielle pulmonaire

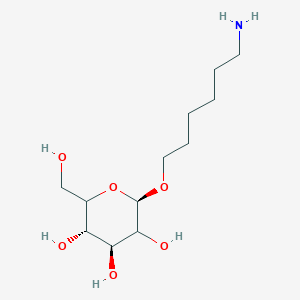

Initialement développé pour traiter l'hypertension artérielle pulmonaire, le this compound agit comme un vasodilatateur. En ciblant les récepteurs ET, il contribue à dilater les vaisseaux sanguins, à améliorer le flux sanguin et à réduire la charge de travail du cœur {svg_3}. Son efficacité dans ce domaine pourrait conduire à l'amélioration des protocoles de traitement pour les patients souffrant de cette affection.

Recherche cardiovasculaire

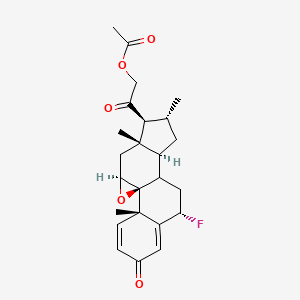

En recherche cardiovasculaire, les propriétés vasodilatatrices du this compound présentent un intérêt majeur. Son impact sur la dilatation des vaisseaux sanguins peut être crucial pour comprendre et traiter diverses maladies cardiovasculaires, en particulier celles impliquant une hypertension artérielle et un dysfonctionnement endothélial {svg_4}.

Réaffectation des médicaments

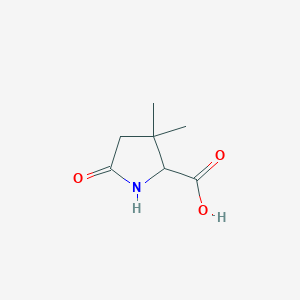

Le concept de réaffectation des médicaments gagne du terrain, et le this compound est à l'avant-garde en raison de son profil pharmacologique polyvalent. Son potentiel à améliorer les profils d'efficacité des médicaments de première ligne et à répondre aux problèmes de résistance des médicaments antinéoplasiques est un domaine de recherche important {svg_5}.

Transplantation d'organes

Le this compound a été étudié pour ses effets sur l'amélioration de la fonction pulmonaire du donneur dans des contextes de perfusion pulmonaire ex vivo (EVLP) {svg_6}. Il peut optimiser le pool de donneurs en améliorant les profils hémodynamiques pulmonaires tout en minimisant les effets indésirables sur les autres organes.

Mécanisme D'action

Target of Action

Tezosentan-d4 primarily targets the endothelin (ET) receptors, which are overexpressed in many types of cells . It has affinity for both ET A and ET B receptors . These receptors are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .

Mode of Action

This compound acts by inhibiting the ET receptors . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow . By blocking the effects of ET1, this compound can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ET receptors. By targeting these receptors, this compound influences cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .

Pharmacokinetics

This compound follows a two-compartmental pharmacokinetics with a pronounced first disposition phase (half-life 6 min) and a terminal elimination half-life of approximately 3 h . The plasma clearance of this compound is about 10.2 l/h . There is a strong correlation between the plasma clearance of indocyanine green (ICG) and that of this compound .

Result of Action

This compound has been found to have anticancer properties due to its ability to target the ET receptors . It can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

Orientations Futures

While tezosentan did not result in a significant improvement in the primary clinical endpoint in the RITZ-4 trial, it did not demonstrate pro-ischemic effects in this population . Symptomatic hypotension may have resulted in an increased number of adverse events in the treatment group . Further studies with lower tezosentan doses are warranted .

Analyse Biochimique

Biochemical Properties

Tezosentan-d4 plays a significant role in biochemical reactions by inhibiting endothelin receptors, specifically endothelin receptor A and endothelin receptor B. These receptors are involved in vasoconstriction and cell proliferation. By blocking these receptors, this compound helps in vasodilation and reduces vascular resistance. The compound interacts with endothelin-1, a potent vasoconstrictor, and prevents it from binding to its receptors, thereby mitigating its effects .

Cellular Effects

This compound has been found to influence various cellular processes. It affects cell signaling pathways by inhibiting the endothelin receptors, which are involved in promoting cellular proliferation, survival, and neovascularization. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types. Additionally, this compound has been shown to impact gene expression related to cell survival and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to endothelin receptor A and endothelin receptor B, preventing endothelin-1 from exerting its effects. This binding leads to vasodilation and reduced vascular resistance. This compound also influences enzyme activity by inhibiting protein kinase C-α, which is involved in various cellular processes, including cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a rapid initial distribution phase followed by a slower elimination phase. This biphasic pattern is likely due to its distribution from tissues. Over time, this compound has been shown to maintain its stability and continue exerting its effects on cellular function, including reducing vascular resistance and improving tissue oxygenation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces pulmonary artery pressure and improves survival rates in models of acute pulmonary arterial hypertension. At higher doses, this compound can induce adverse effects on other organs, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is primarily metabolized by the liver via the cytochrome P450 3A4 enzyme system. The predominant elimination mechanism is biliary excretion of the unchanged compound. The metabolic pathways involve interactions with various enzymes and cofactors, which facilitate its breakdown and clearance from the body .

Transport and Distribution

This compound is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg. The compound follows a two-compartment pharmacokinetic model, with a pronounced initial distribution phase and a slower elimination phase. This distribution pattern is influenced by its binding to endothelin receptors and subsequent transport within cells and tissues .

Subcellular Localization

The subcellular localization of this compound involves its targeting to specific cellular compartments where endothelin receptors are expressed. The compound’s activity is influenced by its localization, as it needs to be in proximity to endothelin receptors to exert its effects. Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy in inhibiting endothelin receptor-mediated processes.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tezosentan-d4 involves the modification of the parent compound Tezosentan with deuterium atoms. This can be achieved through the use of deuterated reagents and solvents in the synthesis reaction.", "Starting Materials": [ "Tezosentan", "Deuterated reagents and solvents" ], "Reaction": [ "Tezosentan is dissolved in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6).", "A deuterated reagent such as deuterated lithium aluminum hydride (LiAlD4) is added to the solution to reduce the carboxylic acid group to an alcohol.", "The resulting alcohol is then reacted with a deuterated acid chloride, such as deuterated 4-methylbenzoyl chloride-d4, to form the Tezosentan-d4 molecule.", "The Tezosentan-d4 molecule can be purified through various chromatography techniques such as HPLC or flash chromatography." ] } | |

Numéro CAS |

1794707-10-0 |

Formule moléculaire |

C₂₇H₂₃D₄N₉O₆S |

Poids moléculaire |

609.65 |

Synonymes |

N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)